
N-Cyclopropyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C14H19N and a molecular weight of 201.31 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to a tetrahydronaphthalen-1-amine core. It is primarily used in research and industrial applications.
Preparation Methods
The synthesis of N-Cyclopropyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves several steps. One common method includes the cyclopropanation of a suitable precursor followed by amination. The reaction conditions typically involve the use of strong bases and catalysts to facilitate the formation of the cyclopropyl ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
N-Cyclopropyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Cyclopropyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological systems to understand its potential effects and applications.
Medicine: It may be investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: This compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
N-Cyclopropyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be compared with other similar compounds, such as:
N-Cyclopropyl-1,2,3,4-tetrahydronaphthalen-1-amine: This compound lacks the methyl group present in this compound, which can affect its chemical properties and reactivity.
N-Cyclopropyl-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine: This compound has a different substitution pattern, which can lead to variations in its biological activity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19N |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N-cyclopropyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C14H19N/c1-10-6-9-14(15-11-7-8-11)13-5-3-2-4-12(10)13/h2-5,10-11,14-15H,6-9H2,1H3 |
InChI Key |
FGOKONRYJGZONZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C2=CC=CC=C12)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



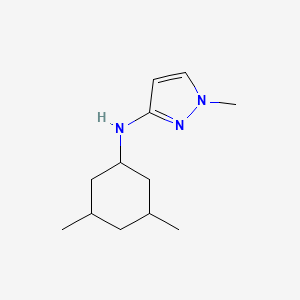

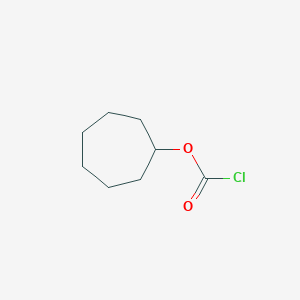

![2-[(Azetidin-3-yloxy)methyl]-3-bromopyridine](/img/structure/B13304085.png)
![2-[(Ethylamino)methyl]-6-hydroxy-3,4-dihydropyrimidin-4-one](/img/structure/B13304087.png)
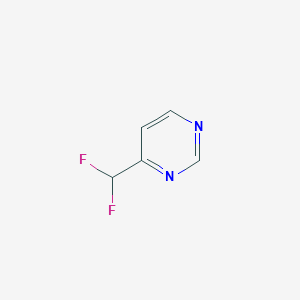
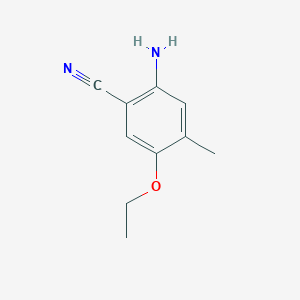



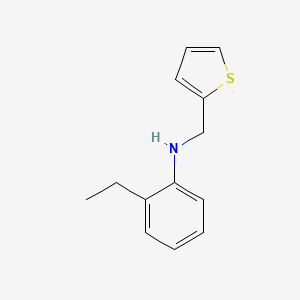
amine](/img/structure/B13304151.png)
